Lipophilicity Differentiation: clogP Comparison Between 2-Fluorophenyl and 3-Chlorophenyl N-1 Analogs
The target compound (5-chloro-1-(2-fluorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde) exhibits a calculated partition coefficient (clogP) of 3.39 [1]. The direct N-1 aryl analog 5-chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde (CAS 1152960-82-1) displays a significantly higher clogP of 3.9 [2]. This difference of ΔclogP = 0.51 log units translates to an approximately 3.2-fold difference in lipophilicity, which has meaningful consequences for intermediate extraction efficiency, chromatographic purification, and the drug-likeness profile of downstream products.
| Evidence Dimension | Calculated partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP = 3.39 |
| Comparator Or Baseline | 5-Chloro-1-(3-chlorophenyl)-3-propyl-1H-pyrazole-4-carbaldehyde: clogP = 3.9 |
| Quantified Difference | ΔclogP = 0.51 (~3.2-fold higher lipophilicity for comparator) |
| Conditions | In silico calculation; source for target: sildrug.ibb.waw.pl; source for comparator: molbic.idrblab.net |
Why This Matters
Lower lipophilicity can improve aqueous solubility and reduce non-specific binding in biochemical assays, making the 2-fluorophenyl compound the preferable starting material for lead optimization programs where controlling logP is critical.
- [1] sildrug.ibb.waw.pl, Calculated properties for C13H12ClFN2O: clogP = 3.39, Topological Polar Surface Area = 34.15 Ų. Available at: http://sildrug.ibb.waw.pl/ View Source
- [2] molbic.idrblab.net, Compound Information for C13H12Cl2N2O: logP = 3.9. Available at: https://molbic.idrblab.net/ View Source
